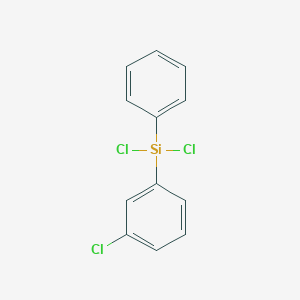
m-Chlorophenylphenyldichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Chlorophenylphenyldichlorosilane is an organosilicon compound with the molecular formula C₁₂H₉Cl₃Si. It is a dichlorosilane derivative where a silicon atom is bonded to a phenyl group, a m-chlorophenyl group, and two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Chlorophenylphenyldichlorosilane can be synthesized through the reaction of m-chlorophenylmagnesium bromide with phenyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
m-Chlorophenylmagnesium bromide+Phenyltrichlorosilane→this compound+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
m-Chlorophenylphenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silazanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Siloxanes, silazanes, or other organosilicon compounds.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
m-Chlorophenylphenyldichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of m-Chlorophenylphenyldichlorosilane primarily involves its ability to form stable bonds with other molecules through its reactive chlorine atoms. These bonds can modify the properties of the target molecules, such as increasing their stability or altering their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
Phenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon.
m-Chlorophenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon and a m-chlorophenyl group.
Diphenyldichlorosilane: Contains two phenyl groups bonded to silicon and two chlorine atoms.
Uniqueness
m-Chlorophenylphenyldichlorosilane is unique due to the presence of both a phenyl group and a m-chlorophenyl group bonded to the silicon atom. This unique structure imparts distinct chemical properties, such as selective reactivity and the ability to form specific types of bonds, making it valuable in specialized applications .
Properties
CAS No. |
36964-84-8 |
|---|---|
Molecular Formula |
C12H9Cl3Si |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
dichloro-(3-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H9Cl3Si/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H |
InChI Key |
MPPXZNQVROSOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC(=CC=C2)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















